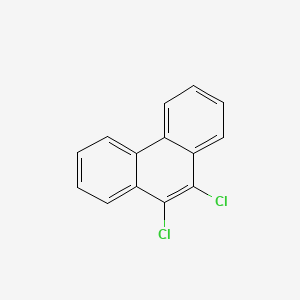

9,10-Dichlorophenanthrene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

9,10-dichlorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJFGZPCLSPUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169212 | |

| Record name | Phenanthrene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17219-94-2 | |

| Record name | 9,10-Dichlorophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017219942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9,10-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DICHLOROPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2C78P8VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 9,10 Dichlorophenanthrene and Its Precursors

Direct Halogenation Strategies for Phenanthrene (B1679779) Scaffolds

The direct chlorination of phenanthrene to produce 9,10-Dichlorophenanthrene is a plausible synthetic route, although specific literature detailing this exact transformation is not abundant. The chemistry of phenanthrene is characterized by reactions typically occurring at the 9 and 10 positions wikipedia.org. Electrophilic halogenation, a common method for introducing halogen atoms to aromatic rings, can be applied to phenanthrene. For instance, the reaction of phenanthrene with bromine leads to the formation of 9-bromophenanthrene (B47481) wikipedia.org.

By extension, the direct chlorination of phenanthrene would be expected to proceed under similar electrophilic aromatic substitution conditions. This would likely involve the use of elemental chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride, to polarize the chlorine molecule and facilitate the attack on the electron-rich phenanthrene ring wikipedia.org. The reaction would proceed stepwise, with the initial formation of 9-chlorophenanthrene, followed by a second chlorination at the 10-position. The presence of chlorinated polycyclic aromatic hydrocarbons (ClPAHs) in the environment, including derivatives like 3,9,10-trichlorophenanthrene, suggests that such direct chlorination processes are chemically feasible nih.gov.

Side-chain chlorination of aromatic ethers can be achieved using chlorine radicals at elevated temperatures, but this method is specific to alkyl side chains and not directly applicable to the phenanthrene core itself google.com.

Indirect Synthetic Routes via Precursor Derivatization

An alternative to direct halogenation is the synthesis of this compound from functionalized precursors. A key intermediate in this approach is 9,10-phenanthrenequinone. This quinone can be prepared through the oxidation of phenanthrene using strong oxidizing agents like chromic acid in acetic acid prepchem.com.

Once 9,10-phenanthrenequinone is obtained, it can be converted to various 9,10-disubstituted phenanthrenes. For example, it can be reduced and subsequently alkylated to form 9,10-dimethoxyphenanthrene (B3237640) orgsyn.org. The synthesis of 9,10-diaminophenanthrene dihydrochloride (B599025) is achieved by the reduction of phenanthrene-9,10-dione oxime with tin(II) chloride in the presence of hydrochloric acid chemicalbook.com.

While a direct conversion of 9,10-phenanthrenequinone to this compound is not explicitly detailed in the provided resources, one could envision a reaction sequence involving the conversion of the carbonyl groups to hydroxyl groups, followed by a substitution reaction with a chlorinating agent.

Palladium-Catalyzed Cyclization Approaches to Phenanthrene Systems

Palladium-catalyzed reactions have emerged as powerful tools for the construction of the phenanthrene skeleton from various precursors. These methods offer high efficiency and functional group tolerance.

Heck Reaction Pathways in Phenanthrene Synthesis

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base, is a versatile method for forming carbon-carbon bonds. This reaction has been successfully applied to the synthesis of phenanthrene and its derivatives espublisher.comresearchgate.netquimicaorganica.orgnih.govespublisher.com. The general mechanism of the Heck reaction involves the oxidative addition of the halide to the Pd(0) catalyst, followed by alkene insertion, and β-hydride elimination to release the product and regenerate the catalyst rsc.org.

A notable application of the intramolecular Heck reaction is in the synthesis of 9,10-dihydrophenanthrenes espublisher.com. Theoretical calculations suggest that the intramolecular Heck mechanism is energetically more favorable than a competing 6π electrocyclic pathway for certain substrates espublisher.com. This methodology has been used to synthesize a variety of phenanthrene derivatives, including mono- and dialkyl phenanthrenes, and octa-hydro phenanthrene researchgate.netespublisher.com.

Electrocyclic Reaction Mechanisms in Phenanthrene Formation

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product libretexts.org. These reactions are stereospecific and can be induced either thermally or photochemically.

In the context of phenanthrene synthesis, a palladium-catalyzed 6π electrocyclic reaction has been reported for the synthesis of substituted 9,10-dihydrophenanthrene (B48381) compounds espublisher.com. The proposed mechanism involves the oxidative addition of a Pd(0) species to the substrate, followed by coordination with oxygen and subsequent 6π electrocyclic ring closure espublisher.comresearchgate.net. Visible-light-excited 9,10-phenanthrenequinone has also been utilized as a photocatalyst for the synthesis of polysubstituted quinolines via the electrocyclization of 2-vinylarylimines, demonstrating the utility of electrocyclic reactions in related heterocyclic systems acs.org.

Multi-component Reaction Pathways for Dihydrophenanthrene Derivatives

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that contains all or most of the atoms of the reactants organic-chemistry.orgnih.gov. These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular complexity nih.gov.

While a specific multi-component reaction for the direct synthesis of this compound or its immediate precursors is not detailed in the provided search results, the principles of MCRs can be applied to the synthesis of complex phenanthrene derivatives. For example, the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction are classic examples of MCRs that produce heterocyclic compounds nih.gov. The development of novel MCRs could potentially lead to efficient one-pot syntheses of highly substituted dihydrophenanthrene scaffolds, which could then be further functionalized to the desired chlorinated product.

Mechanistic Investigations of 9,10 Dichlorophenanthrene Reactions

Atmospheric Oxidation Reactions

Atmospheric oxidation is the principal degradation pathway for 9,10-Dichlorophenanthrene. This process is primarily initiated by highly reactive species, fundamentally altering the compound's chemical structure and properties.

Hydroxyl Radical (OH) Initiated Degradation Mechanisms

The daytime atmospheric degradation of this compound is predominantly driven by reactions with hydroxyl (OH) radicals. nih.gov These reactions are complex, involving multiple competing pathways that lead to a variety of oxidation products.

While OH radical reactions with aromatic compounds can proceed via hydrogen abstraction, this pathway is generally less significant for polycyclic aromatic hydrocarbons compared to addition pathways. For unsubstituted PAHs like phenanthrene (B1679779), OH addition to the aromatic ring is the dominant reaction mechanism. Theoretical calculations on related compounds indicate that H-abstraction can occur but is a minor contributor compared to the energetically favorable addition pathways. researchgate.net In the case of this compound, the presence of chlorine atoms on the C9 and C10 positions makes these sites unavailable for OH addition, potentially influencing the relative importance of abstraction from other positions, though addition to other rings remains the primary degradation route.

The most significant initial step in the OH-initiated oxidation of this compound is the addition of the hydroxyl radical to the aromatic ring system. nih.gov This electrophilic addition is a barrierless process that forms an OH-adduct, a dihydroxycyclohexadienyl-type radical. researchgate.net This radical intermediate is not stable and can undergo several subsequent reactions.

One key pathway involves the reaction of the OH-adduct with molecular oxygen (O2), which is abundant in the atmosphere. researchgate.net This reaction can lead to the formation of a peroxy radical. Subsequent elimination of a hydroperoxyl radical (HO2) results in the formation of hydroxylated products, such as chlorophenanthrols. nih.govresearchgate.net Alternatively, the intermediate radical can undergo water elimination to form other stable products. rsc.org

The atmospheric oxidation of this compound by OH radicals leads to a diverse array of products through both ring-retaining and ring-opening mechanisms. nih.gov

Ring-Retaining Products: These products maintain the core three-ring structure of the parent molecule. Quantum chemistry calculations have identified several major ring-retaining products, including:

Chlorophenanthrols

this compound-3,4-dione

Chlorophenanthrenequinones

Nitro-9,10-Cl₂Phe

Epoxides nih.gov

The formation of these compounds is significant as they may possess different toxicities and environmental mobilities compared to the original this compound.

Ring-Opening Products: The degradation can also proceed through pathways that break apart the aromatic rings. This typically occurs after the initial OH addition and subsequent reactions, leading to the formation of smaller, more oxygenated compounds like dialdehydes. nih.gov For the parent compound phenanthrene, similar reactions are known to produce ring-opening products like dialdehydes and phenanthrenequinone. nih.gov These smaller molecules can contribute to the formation of secondary organic aerosol (SOA).

| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (atm) | Reference |

|---|---|---|---|---|---|

| This compound | OH | 2.35 × 10⁻¹² | 298 | 1 | nih.gov |

Nitrate (B79036) Radical (NO3) Initiated Reactions

The reaction of NO3 with phenanthrene has been shown to be a significant source of 9,10-phenanthrenequinone, with a formation yield of approximately 33%. researchgate.net This suggests that nighttime, NO3-initiated reactions could be a significant atmospheric sink for phenanthrene and, by extension, for its chlorinated derivatives. researchgate.net The reactions of NO3 with aromatic compounds typically proceed via addition to the aromatic ring, similar to OH radicals, or through hydrogen abstraction if alkyl groups are present. Given the structure of this compound, an addition mechanism is the most probable pathway, potentially leading to the formation of nitro- and oxygenated derivatives. nih.gov

Ozonolysis Processes

The ozonolysis of this compound, while not extensively detailed in dedicated experimental studies, can be mechanistically understood by drawing parallels with the well-studied ozonolysis of its parent compound, phenanthrene. The reaction is anticipated to proceed via the Criegee mechanism, which involves the cleavage of the double bond at the 9,10-position, this being the most electron-rich and susceptible site for electrophilic attack by ozone. au.dk

The generally accepted mechanism, proposed by Rudolf Criegee, involves a sequence of steps: wikipedia.org

Formation of the Primary Ozonide (Molozonide): Ozone undergoes a 1,3-dipolar cycloaddition to the C9=C10 double bond of this compound, forming an unstable primary ozonide (a 1,2,3-trioxolane). Computational studies on phenanthrene suggest this initial cycloaddition has a low activation energy. icm.edu.plresearchgate.net

Decomposition to a Carbonyl Oxide (Criegee Intermediate): The primary ozonide rapidly rearranges and cleaves in a retro-1,3-dipolar cycloaddition. This cleavage breaks the carbon-carbon bond and one of the oxygen-oxygen bonds of the ozonide, yielding a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate.

Formation of the Secondary Ozonide: The carbonyl compound and the Criegee intermediate can then recombine in another 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). nih.gov

Work-up and Final Products: The final products of the ozonolysis depend on the work-up conditions. Reductive work-up typically leads to the formation of aldehydes or ketones, while oxidative work-up yields carboxylic acids. organic-chemistry.org For this compound, ozonolysis is expected to yield a chlorinated analogue of 2,2'-biphenyldicarboxaldehyde under reductive conditions.

The solvent plays a crucial role in the reaction pathway. In non-participating solvents, the Criegee mechanism as described above is predominant. However, in participating solvents like methanol, the Criegee intermediate can be trapped to form hydroperoxy hemiacetals. organic-chemistry.orgresearchgate.net

Table 1: Key Intermediates in the Ozonolysis of this compound (Postulated)

| Intermediate | Structure Description | Role in Mechanism |

|---|---|---|

| Primary Ozonide | 1,2,3-trioxolane ring fused to the phenanthrene backbone at the 9,10-positions. | Initial, unstable adduct of ozone and the alkene. |

| Criegee Intermediate | A carbonyl oxide species formed from the cleavage of the primary ozonide. | Key reactive intermediate that determines subsequent product formation. |

Solution-Phase Reaction Mechanisms

The chlorination of polycyclic aromatic hydrocarbons (PAHs) in aqueous media, a process relevant to water treatment, can proceed through different mechanistic pathways, leading to a variety of chlorinated and oxygenated products. researchgate.net For this compound, the introduction of additional chlorine atoms or other functional groups is influenced by factors such as pH and the presence of other reactive species.

The reactivity of PAHs during chlorination is related to their chemical hardness. au.dk The reaction can proceed via two primary mechanisms:

Electrophilic Attack: Hypochlorous acid (HOCl), the active chlorinating agent at neutral to acidic pH, can act as an electrophile, attacking the electron-rich aromatic system of this compound. This leads to the formation of chlorinated substitution products.

Single Electron Transfer (SET): An alternative pathway involves a single electron transfer from the PAH to the chlorinating agent. This mechanism is more likely for PAHs that can form stable radical cations and often leads to the formation of oxygenated products, especially at higher pH. researchgate.net

Studies on the chlorination of phenanthrene have shown that both chlorinated and oxygenated derivatives can be formed. The distribution of these products is highly dependent on the reaction conditions. researchgate.net For this compound, further chlorination would likely occur at other positions on the aromatic rings, while oxidation could lead to the formation of chloro-phenanthrenols or ring-opened products.

The reactions of this compound with radicals, particularly the hydroxyl radical (•OH), are of significant environmental interest as they govern the atmospheric fate of this compound. A detailed computational study has elucidated the mechanism of the •OH-initiated atmospheric oxidation of this compound. nih.gov

The primary mechanism involves the addition of the hydroxyl radical to the aromatic system of this compound. The addition can occur at various positions, but the most favorable pathways are those that lead to the formation of more stable radical adducts. Following the initial •OH addition, the resulting radical intermediate can undergo several reactions, primarily with molecular oxygen (O2) in the atmosphere. nih.gov

The major reaction pathways and products identified through computational studies include: nih.gov

Formation of Chlorophenanthrols: The •OH adduct can lead to the formation of various isomers of chlorophenanthrols.

Ring-Opening Reactions: The reaction sequence can lead to the cleavage of the aromatic rings, resulting in the formation of dialdehydes.

Formation of other Oxygenated Products: Other identified products include this compound-3,4-dione, chlorophenanthrenequinones, and epoxides.

Formation of Nitro-derivatives: In the presence of nitrogen oxides (NOx), nitro-9,10-Cl₂Phe can also be formed.

Table 2: Calculated Rate Constants for the OH-initiated Oxidation of this compound

| Reaction Channel | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K |

|---|

Data from Dang et al. (2015). nih.gov

Characterization of Reaction Intermediates and Transition States

The direct experimental characterization of the highly reactive and short-lived intermediates and transition states in the reactions of this compound is challenging. Therefore, computational chemistry plays a crucial role in elucidating their structures and energetics. researchgate.netsemanticscholar.org

For the ozonolysis of phenanthrene, density functional theory (DFT) calculations have been employed to model the structures of the primary ozonide, the Criegee intermediate, and the transition states connecting them. icm.edu.plresearchgate.net These studies have provided insights into the geometry and energy barriers of the reaction steps. For instance, the formation of the primary ozonide is a concerted process with a relatively low activation energy, while the subsequent cleavage to the Criegee intermediate involves a higher energy barrier. researchgate.net

In the context of radical-mediated transformations , quantum chemistry calculations have been used to investigate the mechanism of the •OH-initiated oxidation of this compound. nih.gov These calculations have provided information on the structures of the various •OH adducts and the transition states for their subsequent reactions. The relative energies of the different intermediates and transition states help to determine the most favorable reaction pathways and predict the major products.

Table 3: Computationally Characterized Intermediates in the OH-initiated Oxidation of this compound

| Intermediate | Description |

|---|---|

| OH-adducts | Various isomeric radical species formed by the addition of a hydroxyl radical to the aromatic rings of this compound. |

| Peroxy radicals | Formed by the reaction of the OH-adducts with molecular oxygen. |

Based on the mechanistic study by Dang et al. (2015). nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Analysis

The crystal structure of the analogous compound, 9,10-diiodophenanthrene, offers significant insight into the probable packing of 9,10-dichlorophenanthrene. In 9,10-diiodophenanthrene, the crystal packing is stabilized by face-to-face, slipped, antiparallel π-π stacking interactions along the crystallographic c-axis. nih.gov This arrangement is a common motif for planar aromatic molecules, driven by the optimization of van der Waals forces and the minimization of electrostatic repulsion.

It is highly probable that this compound adopts a similar packing arrangement. The dominant intermolecular forces would include:

π-π Stacking: The aromatic phenanthrene (B1679779) cores are expected to stack in an offset or slipped manner to maximize attractive dispersion forces while minimizing repulsive interactions between the electron clouds.

Halogen Bonding: Chlorine atoms can participate in halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with an electron-rich area of an adjacent molecule, such as the π-system of a neighboring phenanthrene ring.

These interactions collectively dictate the macroscopic properties of the crystalline material, including its melting point and solubility.

The phenanthrene core is a rigid, planar system. In the solid state, the this compound molecule is expected to be essentially planar. nih.gov Studies on related bridged systems, such as 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene, have shown that while the bridging enforces a boat-like conformation on the central ring, the chloro-substituted benzene (B151609) rings themselves remain planar. dntb.gov.ua For this compound, which lacks such a bridge, steric hindrance between the two chlorine atoms in the "bay region" might induce very minor out-of-plane distortions to relieve strain. However, the dominant conformation would be overwhelmingly planar to preserve the aromaticity of the system.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Structure Confirmation

Detailed experimental and fully assigned high-resolution ¹H and ¹³C NMR spectra for this compound are not extensively documented in the available scientific literature. However, the expected chemical shifts can be predicted based on the known spectra of phenanthrene and the influence of chloro-substituents on aromatic systems.

The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region. Due to the molecule's C₂ᵥ symmetry, four distinct proton signals would be anticipated. The protons closest to the electron-withdrawing chlorine atoms would be the most deshielded and thus appear at the lowest field (highest ppm).

For the ¹³C NMR spectrum, seven distinct signals are expected: five for the protonated aromatic carbons and two for the quaternary carbons (C-9 and C-10, and the two carbons at the fusion of the outer rings). The carbons directly bonded to the chlorine atoms (C-9 and C-10) would be significantly deshielded due to the electronegativity of chlorine.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic ¹H | 7.5 - 8.8 | Typical range for polycyclic aromatic hydrocarbons; protons nearer to Cl atoms will be downfield. |

| Aromatic CH | 120 - 135 | Standard range for aromatic carbons in phenanthrene systems. |

| Quaternary C (non-substituted) | 130 - 140 | Typical range for bridgehead carbons in polycyclic aromatic systems. |

| Quaternary C-Cl | 135 - 150 | Deshielding effect from the attached electronegative chlorine atom. |

Note: These are estimated values and actual experimental data may vary.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Mode Analysis

Vibrational spectroscopy provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. chemrxiv.org While a complete, assigned experimental FTIR and Raman spectrum for this compound is not available, key vibrational modes can be anticipated.

The Infrared (IR) and Raman spectra would be dominated by several key vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations produce a series of sharp bands in the 1600-1400 cm⁻¹ region, which are characteristic of the phenanthrene skeleton.

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, typically below 1300 cm⁻¹.

C-Cl Vibrations: The C-Cl stretching and bending modes are crucial for characterization. The C-Cl stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 800-600 cm⁻¹ range. Research on the photophysics of this compound has specifically identified the importance of C-Cl out-of-plane vibrational modes in influencing its electronic transitions. researchgate.net

These vibrational signatures are unique to the molecule's structure and can be used for identification and to probe the effects of its chemical environment.

Photophysical Properties and Luminescence Studies

The photophysical properties of this compound are significantly influenced by the presence of the two chlorine atoms. This is a classic example of the "intramolecular heavy atom effect."

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). It can then return to the ground state (S₀) via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). The heavy chlorine atoms enhance the spin-orbit coupling, which facilitates the typically forbidden ISC process. researchgate.net This leads to a more efficient population of the triplet state and, consequently, a more prominent phosphorescence (emission from T₁ → S₀) compared to the parent phenanthrene molecule.

A study using Phosphorescence Microwave Double Resonance (PMDR) techniques at 1.6 K in an n-hexane matrix revealed that the phosphorescence spectrum of this compound shows two distinct sites with 0-0 bands at 20842 cm⁻¹ (479.8 nm) and 20760 cm⁻¹ (481.7 nm). researchgate.net The study concluded that spin-orbit vibronic coupling involving C-Cl out-of-plane modes is responsible for the observed radiative decay from the triplet state. researchgate.net

Table 2: Phosphorescence Data for this compound in n-Hexane at 1.6 K

| Parameter | Site I | Site II |

| 0-0 Band (cm⁻¹) | 20842 | 20760 |

| 0-0 Band (nm) | 479.8 | 481.7 |

Data sourced from Akasheh, T. (1978). researchgate.net

While specific studies on exciton (B1674681) coupling in this compound aggregates are not available, the principles of the Frenkel exciton model can be applied to predict their behavior. When molecules are in close proximity, such as in a crystal or aggregate, their transition dipole moments can couple. This coupling leads to the delocalization of the excited state over multiple molecules, creating an "exciton."

The nature of this coupling depends on the geometric arrangement of the molecules:

H-aggregates (hypsochromic shift): Typically formed in face-to-face stacked arrangements, leading to a blue-shift in the absorption spectrum. The lowest energy exciton state is optically forbidden, which can result in quenched fluorescence.

J-aggregates (bathochromic shift): Often found in head-to-tail arrangements, resulting in a red-shift in the absorption spectrum. The lowest energy exciton state is optically allowed, often leading to enhanced, narrow fluorescence.

Given the likelihood of π-π stacking in solid this compound, H-type aggregation is a plausible scenario. In such an aggregate, the photophysical properties would be markedly different from the isolated molecule. The fluorescence quantum yield would likely decrease due to the formation of a "dark" lowest exciton state. However, the enhanced intersystem crossing due to the heavy-atom effect would still be operative, potentially leading to phosphorescence from the aggregate triplet state. The specifics of the exciton splitting and resulting spectral shifts would depend critically on the precise intermolecular distances and orientations in the solid state.

Frontier Molecular Orbital Interactions and Optical Behavior

The optical behavior of an aromatic molecule like this compound is fundamentally governed by its electronic structure, particularly the interactions between its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels, often referred to as the HOMO-LUMO gap, dictates the energy required for electronic excitation and influences the resulting absorption and emission spectra.

In conjugated systems, electronic transitions, such as the π–π* transitions common in the anthracene (B1667546) core, are responsible for their optical properties. For this compound, the introduction of chlorine atoms onto the phenanthrene backbone is expected to modulate the energies of these frontier orbitals, thereby affecting its optical behavior.

The optical properties of this compound are evident in its phosphorescence spectrum when measured in an n-hexane solution at a cryogenic temperature of 1.5 K. The spectrum displays two distinct sites, separated by 82 cm⁻¹, with their respective origin (0-0) bands located at 20842 cm⁻¹ and 20760 cm⁻¹. The more intense band at 20760 cm⁻¹ is typically monitored for experimental purposes. This emission from the molecule's triplet state (T₁) back to the singlet ground state (S₀) provides direct insight into the molecule's excited-state properties.

Table 1: Calibrated Phosphorescence Bands of this compound at 1.5 K

| Wavelength (Å) | Wavenumber (cm⁻¹) Site I | Wavenumber (cm⁻¹) Site II | Intensity | Vibrational Frequency (Δν cm⁻¹) |

| 4798 | 20842 | m | 0 | |

| 4817 | 20760 | S | 0 | |

| 4881 | 20490 | m | 270 | |

| 4899 | 20413 | m | 347 | |

| 4918 | 20334 | m | 426 | |

| 4942 | 20236 | w | 524 | |

| 5020 | 19922 | m | 838 | |

| 5047 | 19813 | w | 947 | |

| 5069 | 19729 | w | 1031 | |

| 5122 | 19524 | S | 1236 | |

| 5151 | 19414 | S | 1346 | |

| 5187 | 19279 | S | 1481 | |

| 5220 | 19157 | S | 1603 |

S: Strong, m: Medium, w: Weak

Phosphorescence Microwave Double Resonance (PMDR) Techniques for Triplet State Analysis

Phosphorescence Microwave Double Resonance (PMDR) is a powerful spectroscopic technique used to probe the properties of molecular triplet states. By applying microwave radiation while monitoring phosphorescence, PMDR allows for the determination of zero-field splittings, the relative rates of intersystem crossing (ISC) to individual triplet sublevels, and the relative radiative decay rates from these sublevels.

For this compound, PMDR studies have been conducted to investigate its lowest excited triplet state (T₁). In these experiments, the strong 0-0 phosphorescence band at 20760 cm⁻¹ was monitored while sweeping microwave frequencies. The resulting signals correspond to transitions between the zero-field triplet sublevels (τₓ, τᵧ, and τz). The observed zero-field transitions for this compound are detailed in the table below. These transitions show that the top two zero-field levels are the most favored for both the S₁ → T₁ intersystem crossing and the subsequent T₁ → S₀ phosphorescence.

Table 2: Zero-Field Transitions and Relative Radiative Rates for this compound

| Transition | Frequency (GHz) | Relative Population (N) | Relative Depopulation (k) | Relative Radiative Rate (kʳ) |

| D - E (τᵧ ↔ τₓ) | 1.51 | Nᵧ > Nₓ | kᵧ > kₓ | kʳᵧ > kʳₓ |

| D + E (τz ↔ τₓ) | 3.99 | Nₓ > Nz | kₓ > kz | kʳₓ > kʳz |

| 2E (τz ↔ τᵧ) | 2.48 | Nᵧ > Nz | kᵧ > kz | kʳᵧ > kʳz |

Spin-Orbit Vibronic Coupling Phenomena

The dynamic properties of the triplet state in this compound are significantly influenced by spin-orbit vibronic coupling (SOVC). This mechanism couples the spin and orbital angular momenta of the electrons through molecular vibrations. In aromatic molecules, ISC between singlet and triplet states of the same orbital type (e.g., π,π* ↔ π,π*) is formally forbidden. However, SOVC, particularly involving out-of-plane vibrations, can make these transitions partially allowed, thereby populating the triplet state.

In this compound, the PMDR results indicate that the intersystem crossing rates from the first excited singlet state (S₁) are governed by the enhancement of SOVC. nih.gov Specifically, out-of-plane vibrational modes involving the carbon-chlorine (C-Cl) bonds are responsible for mixing the relevant σ,π* and π,π* states. This mixing provides an efficient pathway for the S₁ → T₁ ISC process, with the top two triplet sublevels being the most active participants. nih.gov

Intramolecular Heavy Atom Effect in Excited States

The presence of chlorine atoms in the 9 and 10 positions of the phenanthrene ring introduces a pronounced intramolecular heavy atom effect. This relativistic effect enhances spin-orbit coupling, which in turn increases the rates of spin-forbidden transitions. The primary consequences of the heavy atom effect are an increase in the efficiency of intersystem crossing and a significant shortening of the phosphorescence lifetime due to an increased radiative decay rate from the triplet state.

In the case of this compound, the heavy atom effect manifests in the dynamic properties of its individual zero-field levels. The relative radiative rates of these triplet sublevels are largely determined by static distortions of the chlorine atoms from the plane of the aromatic ring. nih.gov This structural distortion enhances the spin-orbit coupling mechanisms that allow for radiative decay back to the singlet ground state. The PMDR analysis confirms that this intramolecular perturbation leads to the top two zero-field triplet levels being the most radiatively active, a key feature in the photophysical behavior of this molecule.

Computational Chemistry and Theoretical Modeling of 9,10 Dichlorophenanthrene

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance of computational cost and accuracy. arxiv.org DFT calculations are instrumental in predicting the geometry, energetics, and spectroscopic properties of 9,10-Dichlorophenanthrene.

The first step in most quantum chemical calculations is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For this compound, this is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). researchgate.netresearchgate.net This process iteratively adjusts the positions of the atoms until a stationary point corresponding to an energy minimum is located. mdpi.com

| Parameter | Description | Typical DFT Functional/Basis Set | Expected Outcome for this compound |

|---|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-H, C-Cl). | B3LYP/6-311++G(d,p) | Provides precise interatomic distances for the ground state geometry. |

| Bond Angles (°) | Angles formed by three consecutive bonded atoms (e.g., C-C-C, H-C-C). | B3LYP/6-311++G(d,p) | Reveals the angular geometry and any strain within the ring system. |

| Dihedral Angles (°) | Torsional angles defining the planarity of the molecule. | B3LYP/6-311++G(d,p) | Determines the degree of twisting or deviation from planarity. |

| Total Electronic Energy (Hartree) | The total energy of the molecule at its equilibrium geometry. | B3LYP/6-311++G(d,p) | Used to compare the relative stability of isomers and calculate reaction energies. |

DFT calculations are crucial for exploring the potential energy surface (PES) of reactions involving this compound, such as its formation, degradation, or oxidation. nih.gov A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the most likely pathways for a chemical reaction. researchgate.netresearchgate.net

This process involves locating and characterizing stationary points, which include not only the reactant and product energy minima but also the transition states (TS). A transition state is a first-order saddle point on the PES, representing the energy maximum along the minimum energy path between reactants and products. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction.

For this compound, theoretical studies could elucidate the mechanisms of its environmental degradation, for instance, through reactions with hydroxyl radicals. DFT calculations would identify the transition state structures for radical addition or hydrogen abstraction and compute the associated energy barriers, thereby predicting the most favorable degradation pathways. chemrxiv.org

Following a successful geometry optimization, DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates. dtic.mil The resulting frequencies and their corresponding infrared (IR) intensities and Raman activities can be used to simulate the molecule's vibrational spectra. youtube.comnih.gov

These theoretical spectra are invaluable for interpreting and assigning the bands observed in experimental IR and Raman spectroscopy. mdpi.comcyberleninka.ru The calculations provide a detailed description of the atomic motions associated with each vibrational mode, known as normal modes. researchgate.net For this compound, specific modes associated with the C-Cl bonds (stretching and bending) would be predicted, in addition to the characteristic vibrations of the phenanthrene (B1679779) skeleton. researchgate.netmdpi.com Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations; therefore, they are frequently scaled by an empirical factor to improve agreement with experimental data. umass.edu

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) (Scaled) | Description of Atomic Motion |

|---|---|---|

| C-H Stretching | 3000-3100 | Stretching of the aromatic carbon-hydrogen bonds. |

| C=C Stretching | 1400-1650 | Stretching of the carbon-carbon bonds within the aromatic rings. |

| In-plane C-H Bending | 1000-1300 | Bending of the C-H bonds within the plane of the aromatic rings. |

| Out-of-plane C-H Bending | 700-900 | Bending of the C-H bonds out of the plane of the aromatic rings. |

| C-Cl Stretching | 600-800 | Stretching of the carbon-chlorine bonds. |

| C-Cl Bending | 200-400 | Bending motions involving the carbon-chlorine bonds. |

Molecular Orbital Theory and Electron Affinity Correlations

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of molecules. DFT calculations provide detailed information about the molecular orbitals of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies of these frontier orbitals are fundamental to the molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net

E(HOMO) is related to the ionization potential and reflects the ability of the molecule to donate an electron.

E(LUMO) is related to the electron affinity and indicates the ability of the molecule to accept an electron. growingscience.com

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. vistas.ac.in

The addition of electronegative chlorine atoms to the phenanthrene structure is expected to lower the energies of both the HOMO and LUMO. This effect can enhance the electron-accepting ability of the molecule. These calculated orbital energies can be used to estimate other important chemical descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which are all correlated with the molecule's reactivity. chemrxiv.orgusd.ac.id

| Parameter | Definition (based on Koopmans' Theorem) | Chemical Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -E(HOMO) | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (EA) | EA ≈ -E(LUMO) | Energy released upon adding an electron; indicates susceptibility to reduction. |

| Chemical Hardness (η) | η ≈ (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution; related to stability. |

| Electronegativity (χ) | χ ≈ -(E(HOMO) + E(LUMO)) / 2 | Measures the ability of the molecule to attract electrons. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their observed activities or properties, such as reactivity. researchgate.net For environmental contaminants like this compound, QSPR models are particularly useful for predicting properties that are difficult or expensive to measure experimentally, such as degradation rates or toxicity. nih.gov

In a QSPR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors, which can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges, polarizability), are then used to build a mathematical model that predicts a specific property. doi.org For instance, a QSPR model could be developed to predict the photodegradation half-lives of various chlorinated PAHs. doi.org Studies have shown that descriptors related to the frontier molecular orbitals (E(HOMO), E(LUMO)), molecular polarizability (α), and atomic charges are often critical in predicting the photostability and reactivity of these compounds. doi.orgnih.gov Such models are vital for assessing the environmental persistence and risk of this compound and other related pollutants. wikipedia.orgresearchgate.net

Kinetic Modeling and Rate Constant Predictions (e.g., Rice-Ramsperger-Kassel-Marcus Theory)

Theoretical kinetic modeling can predict the rate constants of chemical reactions, providing crucial data for understanding reaction mechanisms and lifetimes. For unimolecular reactions, such as the thermal decomposition of this compound, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a widely used statistical approach. hawaii.edu

RRKM theory calculates the microcanonical rate constant, k(E), which is the rate of reaction for a molecule with a specific amount of internal energy (E). The theory assumes that intramolecular vibrational energy redistribution (IVR) is much faster than the reaction itself. The calculation of k(E) requires several parameters that can be obtained from DFT calculations:

The vibrational frequencies of the reactant molecule.

The activation energy (barrier height) for the reaction.

The vibrational frequencies of the transition state structure.

By integrating k(E) over a thermal energy distribution, one can obtain the temperature- and pressure-dependent rate constants for the reaction. Applying RRKM theory to the decomposition of this compound would allow for the prediction of its thermal stability and lifetime under various conditions, which is essential for modeling its behavior in high-temperature environments like combustion processes. rsc.org

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The primary non-covalent forces expected to be at play in the crystal lattice of this compound include halogen bonding, π-π stacking, and C-H···Cl hydrogen bonds, all of which are underpinned by ubiquitous van der Waals forces.

Halogen Bonding: The presence of chlorine atoms at the 9 and 10 positions of the phenanthrene core suggests the potential for significant halogen bonding. A halogen bond is a highly directional, non-covalent interaction wherein an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of this compound, the chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the π-system of the aromatic rings or another chlorine atom acting as a Lewis base. The strength and geometry of these interactions are influenced by the polarizability of the halogen and the nature of the acceptor site.

π-π Stacking: The large, planar aromatic system of the phenanthrene backbone makes π-π stacking a dominant intermolecular interaction. These interactions arise from the electrostatic and dispersive forces between the delocalized π-electrons of adjacent aromatic rings. The stacking can adopt various geometries, such as sandwich, parallel-displaced, or T-shaped configurations, each with a characteristic interaction energy and intermolecular distance. Computational studies on similar polycyclic aromatic hydrocarbons often reveal complex potential energy surfaces for these stacking arrangements.

Computational Approaches to Analysis: To rigorously characterize and quantify these interactions, several computational chemistry techniques are typically employed:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction, and the properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can provide insights into the strength and nature of the interaction.

Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG): These methods are powerful tools for visualizing and characterizing weak interactions in real space. They are based on the electron density and its derivatives and can distinguish between attractive (e.g., hydrogen and halogen bonds) and repulsive (steric clash) interactions.

While specific data for this compound is not available, the following tables provide an illustrative example of the kind of data that would be generated from such computational analyses, based on studies of similar molecules.

Table 1: Illustrative QTAIM Parameters for Non-Covalent Interactions

| Interaction Type | Bond Path | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Halogen Bond | Cl···Cl | 0.005 - 0.015 | Positive |

| π-π Stacking | C···C | 0.004 - 0.010 | Positive |

| C-H···Cl | H···Cl | 0.003 - 0.008 | Positive |

Table 2: Illustrative Contributions from Hirshfeld Surface Analysis

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | 30 - 40% |

| C···H / H···C | 25 - 35% |

| Cl···H / H···Cl | 15 - 25% |

| C···C | 5 - 10% |

| Cl···C / C···Cl | 3 - 8% |

| Cl···Cl | 1 - 5% |

It must be emphasized that the values presented in these tables are not experimental or calculated data for this compound but are representative ranges for similar compounds. A dedicated computational study on this compound is necessary to obtain precise and accurate data for its intermolecular interactions.

Electrochemical Properties and Redox Behavior

Oxidation and Reduction Mechanisms

No dedicated studies outlining the precise oxidation and reduction mechanisms of 9,10-Dichlorophenanthrene were identified. For many polycyclic aromatic hydrocarbons (PAHs), electrochemical reactions involve the stepwise transfer of electrons to and from the π-system. The presence of electron-withdrawing chlorine atoms at the 9 and 10 positions would be expected to influence the electron density of the phenanthrene (B1679779) core, likely making reduction easier (occur at less negative potentials) and oxidation more difficult (occur at more positive potentials) compared to the parent phenanthrene molecule. However, without experimental data, any proposed mechanism remains speculative.

Cyclic Voltammetry and Chronopotentiometry Investigations

A comprehensive search did not yield any published cyclic voltammetry or chronopotentiometry studies specifically for this compound. Such studies are crucial for determining fundamental electrochemical parameters like reduction and oxidation potentials, the reversibility of electron transfer processes, and diffusion coefficients. While studies on other phenanthrene derivatives exist, these data cannot be directly extrapolated to this compound due to the significant influence of the chloro-substituents on the electronic structure.

Formation and Stability of Radical Ions

The formation of radical anions and cations is a common feature in the electrochemistry of PAHs. The stability of these radical ions is a key factor in their subsequent chemical reactions. Research on other phenanthrene derivatives suggests that the stability of their radical ions can be enhanced by the presence of various substituent groups. However, there is no specific information available regarding the formation, characterization (e.g., by electron spin resonance spectroscopy), or stability of the radical cation (C₁₄H₈Cl₂⁺•) or radical anion (C₁₄H₈Cl₂⁻•) of this compound.

Protonation Studies of Electrogenerated Species

The electrogenerated radical anions of PAHs are often strong bases and can undergo protonation reactions, especially in the presence of proton donors. Studies on the protonation kinetics of phenanthrene radical anions have been conducted. These investigations are important for understanding the decay pathways of these reactive intermediates. Nevertheless, no studies were found that specifically investigate the protonation of the electrogenerated species of this compound.

Electrochemical Applications and Electropolymerization of Derivatives

There is no available literature on the specific electrochemical applications of this compound or the electropolymerization of its derivatives. Research into the electropolymerization of related compounds, such as 9,10-dihydrophenanthrene (B48381), has been conducted to produce conductive polymer films, but similar studies involving this compound have not been reported.

Environmental Transformation Pathways and Fate

Atmospheric Degradation Processes

The atmospheric fate of 9,10-Dichlorophenanthrene is primarily governed by its reactivity with oxidants, its stability under solar radiation, and its distribution between the gas and particle phases.

The principal removal mechanism for this compound from the gas phase involves reactions with atmospheric radicals, most notably the hydroxyl (OH) radical during the daytime and potentially the nitrate (B79036) (NO₃) radical at night.

The oxidation process leads to a variety of ring-retaining and ring-opening products. Identified product classes include chlorophenanthrols, this compound-3,4-dione, dialdehydes, chlorophenanthrenequinones, nitro-9,10-Cl₂Phe, and epoxides. doi.org

| Atmospheric Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹ at 298 K) | Estimated Atmospheric Lifetime | Primary Reaction Type |

| Hydroxyl (OH) | 2.35 × 10⁻¹² doi.org | ~5.05 days doi.org | Addition/Oxidation |

| Nitrate (NO₃) | Data not available | Data not available | Expected to be significant at night |

| Ozone (O₃) | Data not available | Data not available | Expected to be insignificant |

Photochemical processes are a significant degradation pathway for polycyclic aromatic hydrocarbons (PAHs) and their chlorinated derivatives (ClPAHs) in the environment.

The photochemical degradation of this compound is initiated by the absorption of solar radiation. For chlorophenanthrenes, studies have shown that oxidation can occur at the positions on the molecule with the highest frontier electron density. nih.gov This suggests a mechanism involving the formation of radical cations or excited states that react with molecular oxygen. For the parent compound phenanthrene (B1679779) and its derivatives, photooxidation can lead to the formation of quinone-type structures. This process may involve the formation of an endoperoxide intermediate following reaction with singlet oxygen, which then decomposes to the final products.

The rate of photodegradation is highly dependent on both the molecular structure of the compound and various environmental factors. Studies on a range of ClPAHs have shown that their photolysis rates vary significantly based on the parent PAH structure. nih.gov For instance, the photolysis rates of chlorophenanthrenes were found to be higher than that of the parent phenanthrene. nih.gov

Key factors that influence the photodegradation half-lives of ClPAHs associated with atmospheric particles include:

Molecular Properties : Quantum chemical parameters such as frontier molecular orbital energies (e.g., E(LUMO), E(HOMO)), total energy, molecular polarizability, and surface area are significant predictors of photolysis rates. doi.orgnih.gov

Environmental Conditions : Meteorological parameters like temperature, humidity, and the intensity of solar radiation are strongly associated with the transformation rates of chlorinated PAHs. copernicus.orgresearchgate.net The presence of oxidants and reactive oxygen species can also accelerate the photoirradiation process. copernicus.org

Physical State : The medium in which the compound exists (e.g., adsorbed on particulate matter, dissolved in water) significantly affects its photostability. Photolysis processes appear to be highly dependent on the physical and chemical properties of the environmental state. doi.org For PAHs in aquatic environments, factors such as light intensity, oxygen levels, temperature, and the presence of sensitizers like dissolved organic matter can alter degradation rates. researchgate.netpjoes.com

In the atmosphere, semi-volatile organic compounds like this compound exist in both the gas phase and adsorbed onto particulate matter. This gas-particle partitioning is a critical process that influences the compound's atmospheric residence time, transport, and reactivity. researchgate.netnih.gov

The partitioning behavior is often described by the gas-particle partitioning coefficient (Kₚ), which is dependent on the compound's subcooled liquid vapor pressure and the characteristics of the atmospheric aerosols. nih.gov Models used to predict Kₚ include the Junge-Pankow adsorption model and absorption models based on the octanol-air partition coefficient (Koa). researchgate.netnih.gov

The octanol-air partition coefficient (Koa) is a key parameter for describing the partitioning of aromatic compounds into the organic matter fraction of aerosols. nih.gov For chlorinated PAHs, partitioning is influenced by:

Temperature : Lower temperatures favor partitioning to the particle phase. copernicus.org

Aerosol Composition : The amount of organic matter and black carbon in the aerosol fraction affects the extent of absorption and adsorption. researchgate.net

Compound Properties : The specific molecular structure and volatility of the compound, represented by its Koa value, are crucial.

By partitioning onto particles, this compound is protected from gas-phase oxidants like OH radicals, which can increase its atmospheric lifetime. However, once on the particle surface, it can undergo heterogeneous reactions and is subject to different deposition processes (wet and dry deposition) than its gas-phase counterpart. copernicus.org

Photochemical Degradation and Photostability Assessment

Aquatic Environmental Transformations

Information on the specific transformation pathways of this compound in aquatic environments is scarce. However, the behavior of other chlorinated aromatic compounds allows for the inference of potential degradation routes. Key abiotic processes for chlorinated hydrocarbons in water include hydrolysis and photolysis, while biotic pathways involve microbial degradation. nih.gov

For many chlorinated organic pollutants, hydrolysis is an extremely slow process in natural waters and is often not a significant degradation pathway. nih.gov Aquatic photolysis, or photodegradation in water, can be a more relevant process for PAHs and their derivatives. pjoes.com The presence of natural photosensitizers in the water, such as dissolved organic matter, can enhance the rate of degradation. researchgate.net For other chlorinated aromatics, reductive dechlorination has been identified as a primary photolytic pathway in natural water. nih.gov

Biodegradation is a major process for the removal of PAHs from the environment. frontiersin.orgnih.gov In anaerobic aquatic sediments, the reductive dechlorination of chlorinated aromatic compounds has been observed, where microorganisms use the chlorinated compound as an electron acceptor. usgs.govnih.govnih.gov This process sequentially removes chlorine atoms, reducing the compound's toxicity. Fungi and bacteria are known to degrade the parent compound phenanthrene through oxidative pathways, often involving monooxygenase and dioxygenase enzymes. frontiersin.orgnih.gov It is plausible that specific microbial consortia could also transform this compound, potentially through initial reductive dechlorination under anaerobic conditions or oxidative cleavage under aerobic conditions.

Formation Mechanisms in Environmental Systems

This compound is not a compound that is intentionally produced; rather, it is formed as a byproduct of various industrial and natural processes. The primary mechanisms of its formation in the environment are believed to be pyrosynthesis and secondary reactions of its parent compound, phenanthrene.

Pyrosynthesis: This is considered the most significant pathway for the formation of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), including this compound. Pyrosynthesis occurs during high-temperature processes, such as waste incineration, coal combustion, and in the manufacturing of certain chemicals and metals. In these environments, in the presence of a chlorine source (e.g., from chlorinated plastics like PVC or inorganic chlorides), phenanthrene can undergo chlorination to form various chlorinated isomers, including this compound. The specific isomer distribution is dependent on the temperature, the nature of the chlorine source, and the presence of catalysts.

Secondary Reactions: this compound can also be formed in the environment through secondary reactions. This primarily involves the chlorination of phenanthrene that is already present as a pollutant in various environmental compartments. For instance, in industrial wastewater or water bodies contaminated with both phenanthrene and chlorine (from disinfection processes or industrial discharges), the aqueous chlorination of phenanthrene can lead to the formation of dichlorophenanthrene isomers. The conditions for these reactions, such as pH and the presence of organic matter, can influence the yield and isomeric profile of the resulting chlorinated products.

The following table outlines the primary formation mechanisms of this compound.

| Formation Mechanism | Process Description | Key Environmental Systems | Relevant Factors |

|---|---|---|---|

| Pyrosynthesis | High-temperature reaction of phenanthrene with a chlorine source. | Waste incinerators, Coal combustion plants, Metallurgical industries. | Temperature, Chlorine source (organic/inorganic), Catalysts. |

| Secondary Reactions | Chlorination of pre-existing phenanthrene in the environment. | Industrial wastewater treatment plants, Chlorinated drinking water systems, Contaminated water bodies. | Phenanthrene concentration, Chlorine concentration, pH, Presence of organic matter. |

Derivatives and Analogues of 9,10 Dichlorophenanthrene: Synthesis and Reactivity

Synthesis of Substituted 9,10-Dihydrophenanthrenes

The synthesis of substituted 9,10-dihydrophenanthrenes has been effectively achieved through modern catalytic methods. A notable approach involves a palladium-catalyzed 6π electrocyclic reaction. This method provides a novel and rapid pathway to these structures. Another significant strategy is the use of a palladium-catalyzed Heck reaction, which has been developed to produce not only 9,10-dihydrophenanthrene (B48381) but also its alkylated and octa-hydro derivatives. These palladium-catalyzed methodologies represent a versatile approach for creating a variety of phenanthrene (B1679779) derivatives, which are core structures in numerous natural and synthetic products with potential for industrial and biomedical applications.

Phenanthrene-9,10-dicarbonitrile Derivatives

Phenanthrene-9,10-dicarbonitriles are analogues of 9,10-dichlorophenanthrene where the chloro groups are replaced by nitrile (cyano) groups. These derivatives have attracted interest due to their unique electronic and photophysical properties.

The synthesis of new light-emitting fluorene copolymers containing phenanthrene-9,10-dicarbonitrile units has been accomplished via the palladium-catalyzed Suzuki−Miyaura cross-coupling reaction. mdpi.com This method allows for the incorporation of dicyanophenanthrene moieties into polymer chains, enabling the fine-tuning of the resulting material's optoelectronic properties. mdpi.com

The precise molecular architecture of these derivatives has been elucidated through single-crystal X-ray diffraction (XRD). nih.govnih.gov Detailed structural analysis of compounds such as 3,6-difluorophenanthrene-9,10-dicarbonitrile, 3,6-dimethylphenanthrene-9,10-dicarbonitrile, and 3,6-dimethoxyphenanthrene-9,10-dicarbonitrile has provided valuable data on intra- and intermolecular bond lengths and angles. nih.gov These studies are crucial for understanding the non-covalent interactions, such as aromatic stacking, that govern the assembly of these molecules in the solid state. nih.gov

Table 1: Crystallographic Data for Substituted Phenanthrene-9,10-dicarbonitrile Derivatives Interactive table available in the online version.

| Compound | CCDC Number | Radiation | Temperature (K) |

|---|---|---|---|

| 3,6-Difluorophenanthrene-9,10-dicarbonitrile | 1821025 | CuKα | 100 |

| 3,6-Dimethylphenanthrene-9,10-dicarbonitrile | 1821026 | CuKα | 100 |

| 3,6-Dimethoxyphenanthrene-9,10-dicarbonitrile | 1820117 | MoKα | 100 |

Data sourced from CCDC depositions. nih.gov

Phenanthrene-9,10-dicarbonitriles are luminescent compounds known for exhibiting aggregation-induced emission, a phenomenon where they become highly emissive in the solid state. mdpi.com When incorporated into fluorene-based copolymers, a significant energy transfer from the fluorene segments to the dicyanophenanthrene units is observed in their photoluminescence spectra. mdpi.com This energy transfer is consistent with theoretical calculations showing charge transfer from fluorene to the phenanthrene moieties. mdpi.com

Copolymers containing 9,10-dicyanophenanthrene units typically exhibit greenish-blue emission. mdpi.com Due to the rigid structure of the dicyanophenanthrene unit, organic light-emitting devices (OLEDs) fabricated with these copolymers show an increase in maximum brightness as the concentration of the dicyanophenanthrene additive is increased. mdpi.com For example, a device using a fluorene copolymer with 2.5 mol% of a 9,10-dicyanophenanthrene derivative achieved a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A. mdpi.com

Comparative Reactivity Studies with Related Chlorinated Polycyclic Aromatic Hydrocarbons (e.g., Chloroanthracenes)

The reactivity of this compound can be understood by comparing it to its parent hydrocarbon, phenanthrene, and its isomer, anthracene (B1667546), along with their chlorinated derivatives. Polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and anthracene are generally more reactive than benzene (B151609) in both substitution and addition reactions. libretexts.org

Phenanthrene's reactivity is characterized by the high double-bond character of its C9-C10 bond, making this site particularly susceptible to reactions like oxidation, addition, and electrophilic substitution. libretexts.orgslideshare.net For instance, phenanthrene reacts with chlorine to yield an addition product, 9,10-dichloro-9,10-dihydrophenanthrene, which can then eliminate hydrogen chloride to form the substitution product, 9-chlorophenanthrene. slideshare.net

Anthracene is even more reactive than phenanthrene and shows a strong tendency to undergo addition reactions at its C9 and C10 positions. libretexts.orgquora.com This is because the intermediate formed during substitution at these positions retains the aromaticity of two separate benzene rings, which is energetically favorable. quora.com

The introduction of chlorine atoms directly onto the aromatic rings influences their reactivity. Halogens are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic aromatic substitution compared to the unsubstituted parent PAH. quora.com However, they are also ortho-, para-directing due to the resonance effect, where their lone pairs can donate electron density to the ring. quora.com In this compound, the chlorine atoms are at the most reactive positions. Their electron-withdrawing nature would decrease the nucleophilicity of the phenanthrene system, making it less reactive towards electrophiles than unsubstituted phenanthrene. Similarly, chloroanthracenes would be less reactive than anthracene. The difference in the core aromatic system's reactivity—anthracene being more reactive than phenanthrene—suggests that a chloroanthracene would likely still be more susceptible to addition reactions across the central ring than this compound is to further substitution on its terminal rings.

Structure-Reactivity Relationships in Halogenated Phenanthrenes

The relationship between the structure of halogenated phenanthrenes and their chemical reactivity is governed by the electronic effects of the halogen substituents. Computational studies on halogenated phenanthrene derivatives provide insight into these effects. consensus.appkoyauniversity.org

Halogenation of the phenanthrene structure alters its electronic properties significantly. consensus.appkoyauniversity.org The substitution of halogens like chlorine leads to a reduction in the HOMO-LUMO energy gap and an increase in electronegativity. consensus.appkoyauniversity.org This enhanced electronegativity facilitates the attraction of electrons from the phenanthrene rings, thereby lowering the chemical potential. consensus.appkoyauniversity.org

Table 2: Calculated Electronic Properties of Phenanthrene and its Halogenated Derivatives Interactive table available in the online version.

| Compound | HOMO-LUMO Gap Change (eV) | Electronegativity (eV) |

|---|---|---|

| Phenanthrene | N/A | 3.6371 |

| Phenanthrene-F | -0.0100 | N/A |

| Phenanthrene-Cl | -0.0064 | N/A |

| Phenanthrene-Br | -0.2438 | 3.8575 |

Data from computational studies. consensus.appkoyauniversity.org

Advanced Analytical Techniques for 9,10 Dichlorophenanthrene and Its Transformation Products

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification of 9,10-Dichlorophenanthrene and its degradation products. In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecules to fragment into characteristic patterns.

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. For this compound (C₁₄H₈Cl₂), the molecular ion peak would be observed, and the isotopic pattern characteristic of two chlorine atoms would be a key identifier. The fragmentation pattern provides structural information that helps in the unambiguous identification of the parent compound and its transformation byproducts, such as hydroxylated or partially dechlorinated species that may form during environmental degradation. researchgate.net Studies on polychlorinated phenanthrenes (PCPhen) have demonstrated the capability of GC-MS to identify various congeners formed during combustion processes, which can be extrapolated to the analysis of this compound transformation products in environmental samples like dust or soil. researchgate.net

Table 1: Hypothetical GC-MS Data for this compound and Potential Transformation Products

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Isotopic Signature |

|---|---|---|---|

| This compound | 25.4 | 246 (M+), 211 (M-Cl)+, 176 (M-2Cl)+ | Characteristic pattern for 2 Cl atoms |

| 9-Chlorophenanthrene | 22.1 | 212 (M+), 177 (M-Cl)+, 176 | Characteristic pattern for 1 Cl atom |

| 9-Hydroxy-10-chlorophenanthrene | 26.8 | 228 (M+), 193 (M-Cl)+, 165 | Characteristic pattern for 1 Cl atom |

Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Sensitivity and Identification

For samples with complex matrices where background interference can obscure the signal of the target analyte, tandem mass spectrometry (GC-MS/MS) offers a significant improvement in sensitivity and selectivity. thermofisher.com This technique uses two mass analyzers in series. The first analyzer (Q1) is set to isolate a specific ion from the mixture eluting from the GC, typically the molecular ion of this compound. This isolated ion is then passed into a collision cell (Q2), where it is fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by the second mass analyzer (Q3).

Table 2: Hypothetical MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

|---|---|---|---|

| 246 | 211 | 20 | Quantification |

| 246 | 176 | 35 | Confirmation |

| 248 | 213 | 20 | Isotope Confirmation |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. purdue.edu Unlike nominal mass spectrometers, which measure mass-to-charge ratios to the nearest integer, HRMS instruments can measure masses to several decimal places. This precision allows for the differentiation of compounds that may have the same nominal mass but different elemental formulas (isobars).

For this compound, the calculated exact mass is 246.0003056 Da. nih.gov An HRMS instrument can measure this mass with a high degree of accuracy, typically within 5 parts per million (ppm). This allows for the confident assignment of the molecular formula C₁₄H₈Cl₂. This capability is invaluable when identifying unknown transformation products, as it provides a definitive molecular formula from which potential structures can be proposed.

Table 3: Example of Isobaric Interferences Resolved by HRMS

| Molecular Formula | Compound Name | Nominal Mass | Exact Mass |

|---|---|---|---|

| C₁₄H₈Cl₂ | This compound | 246 | 246.0003 |

| C₁₅H₁₀OCl | (Hypothetical) | 246 | 245.0420 |

| C₁₂H₈N₂O₂Cl | (Hypothetical) | 246 | 245.0220 |

Advanced Chromatographic Separation Techniques (e.g., LC-Q-TOF-MS)

While GC-MS is well-suited for volatile and thermally stable compounds like this compound, some of its more polar or thermally labile transformation products may be better analyzed using liquid chromatography (LC). The coupling of LC with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer represents a state-of-the-art technique for the analysis of complex environmental samples. oaepublish.com

LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This is particularly useful for separating isomers that may be difficult to resolve by GC. nih.gov The Q-TOF mass spectrometer combines the stability of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight analyzer. This allows for the acquisition of full-scan, high-resolution mass spectra, enabling the simultaneous screening for a wide range of compounds and the identification of unknown transformation products based on their accurate mass. nih.gov The use of LC-HRMS has been successfully applied to the analysis of other complex mixtures of chlorinated compounds, demonstrating its potential for the comprehensive analysis of this compound and its environmental metabolites. nih.gov

Future Research Directions and Emerging Paradigms

Elucidation of Underexplored Reaction Pathways and Intermediates

A significant gap in the current knowledge of 9,10-Dichlorophenanthrene lies in the detailed understanding of its chemical transformations. Future research must prioritize the elucidation of its reaction pathways, particularly those relevant to synthetic derivatization and environmental degradation.

Key areas of investigation should include:

Photochemical Reactions: Given the aromatic nature of the phenanthrene (B1679779) core, its derivatives are expected to be photoactive. Research should investigate the photodegradation pathways of this compound in various media. Drawing parallels from other substituted aromatic compounds, it is plausible that irradiation in the presence of oxygen could lead to the formation of endoperoxide intermediates, followed by subsequent decomposition.

Reductive Dechlorination: As a chlorinated aromatic compound, this compound is a candidate for reductive dechlorination, a critical process in both environmental remediation and synthetic chemistry. wikipedia.orgacs.org This reaction, which involves the replacement of a chlorine atom with hydrogen, can be initiated chemically, electrochemically, or biologically. wikipedia.orgtaylorandfrancis.comeurochlor.org Understanding the mechanisms, whether through hydrogenolysis or other pathways, is essential for predicting its environmental persistence and for its use as a synthetic precursor.

Metal-Catalyzed Cross-Coupling: The carbon-chlorine bonds at the 9 and 10 positions are prime sites for metal-catalyzed cross-coupling reactions. While aryl chlorides are known to be less reactive than bromides or iodides, recent advances in catalyst design, particularly with palladium, have made these transformations highly efficient. researchgate.net Systematic studies are needed to explore the reactivity of this compound in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.comlibretexts.org

The identification of transient intermediates in these reactions is paramount. Techniques such as transient absorption spectroscopy (TAS) can be employed to study excited states and short-lived species on timescales from femtoseconds to seconds, providing crucial mechanistic insights. princeton.edursc.orgedinst.comresearchgate.net

Development of Novel Synthetic Strategies for Targeted Derivatives

Building on the exploration of its fundamental reactivity, the development of robust synthetic methodologies is the next logical step. This compound can serve as a versatile building block for a wide range of more complex, functionalized phenanthrene derivatives that are otherwise difficult to access.

Future synthetic research should focus on two primary approaches: